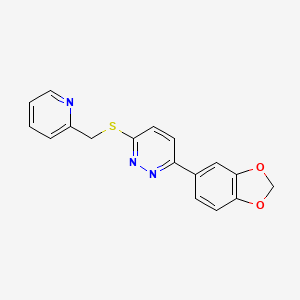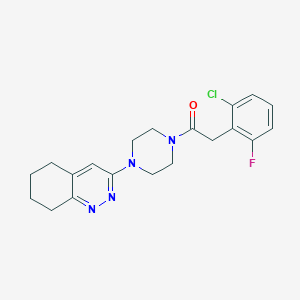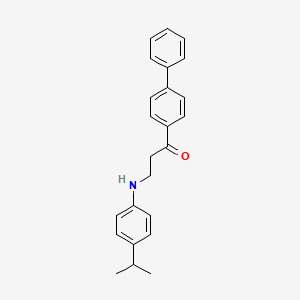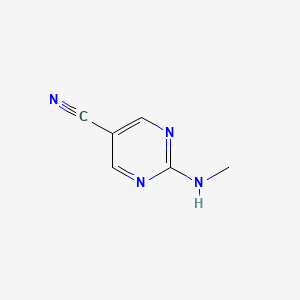
Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene derivatives are important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been recognized for their varied biological and clinical applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed using techniques such as FTIR, MS, and 1H-NMR .Scientific Research Applications
Antiproliferative Activity of Thiophene Derivatives
A series of novel thiophene derivatives have been synthesized and tested for their antiproliferative activity. Compounds such as ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate have shown remarkable activity against breast and colon cancer cell lines. These findings suggest the potential of thiophene derivatives in cancer treatment, highlighting the importance of structural modification in enhancing biological activity (Ghorab et al., 2013).
Functionalization for Sensing and Magnetic Properties
Functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups has been explored for sensing activities and magnetic properties. These frameworks have shown moderate adsorption properties toward N2 and CO2, with potential applications in gas storage and separation. Additionally, some complexes exhibit sensing properties toward nitrobenzene, acetone, and Cu(2+) ion, demonstrating the versatility of thiophene derivatives in material science (Wang et al., 2016).
Synthesis and Characterization for Antimicrobial and Antioxidant Activities
The synthesis of thiophene derivatives and their screening for antimicrobial and antioxidant activities have provided insights into their potential as pharmaceutical agents. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antibacterial and antifungal properties, along with profound antioxidant potential. These studies underscore the therapeutic potential of thiophene derivatives, encouraging further research into their applications in medicine (Raghavendra et al., 2016).
Docking Studies and Antimicrobial Evaluation
Research involving the synthesis, characterization, docking studies, and antimicrobial evaluation of thiophene-2-carboxylate derivatives has contributed to the understanding of their interactions with biological targets. Such studies are crucial for the development of new antimicrobial agents, offering a pathway to combat resistant microbial strains (Spoorthy et al., 2021).
Mechanism of Action
Target of Action
Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-5-21-17(20)14-11(3)12(4)22-16(14)18-15(19)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRWIKAQJQCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2598039.png)



![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2598046.png)
![2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2598047.png)

![N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2598051.png)





